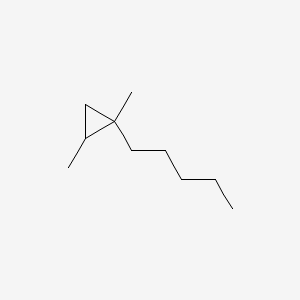
1,2-Dimethyl-1-pentylcyclopropane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Dimethyl-1-pentylcyclopropane is an organic compound with the molecular formula C10H20 . It belongs to the class of cyclopropanes, which are characterized by a three-membered ring structure. This compound is notable for its unique structural features, which include two methyl groups and a pentyl group attached to the cyclopropane ring .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dimethyl-1-pentylcyclopropane typically involves the cyclopropanation of alkenes. One common method is the reaction of 1-pentene with diazomethane in the presence of a catalyst such as copper or rhodium. The reaction proceeds under mild conditions, usually at room temperature, and yields the desired cyclopropane derivative .
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclopropanation processes using similar reagents and catalysts. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and advanced separation techniques .
Chemical Reactions Analysis
Types of Reactions
1,2-Dimethyl-1-pentylcyclopropane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the cyclopropane ring into a more stable alkane structure.
Substitution: Halogenation reactions with chlorine or bromine can introduce halogen atoms into the cyclopropane ring
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium catalyst (Pd/C)
Substitution: Chlorine (Cl2), bromine (Br2)
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alkanes
Substitution: Halogenated cyclopropanes
Scientific Research Applications
1,2-Dimethyl-1-pentylcyclopropane has several applications in scientific research:
Chemistry: Used as a model compound to study the reactivity and stability of cyclopropane derivatives.
Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceutical compounds.
Industry: Utilized in the synthesis of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1,2-Dimethyl-1-pentylcyclopropane involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to fit into specific binding sites, modulating the activity of these targets. The pathways involved may include signal transduction, metabolic processes, and cellular responses .
Comparison with Similar Compounds
Similar Compounds
- 1,2-Dimethyl-cis-2-pentyl-cyclopropane
- 1,2-Dimethyl-trans-2-pentyl-cyclopropane
- 1,1-Dimethyl-2-pentylcyclopropane
Uniqueness
1,2-Dimethyl-1-pentylcyclopropane is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. Compared to its isomers, it may exhibit different physical properties, such as boiling point and solubility, as well as distinct reactivity in chemical reactions .
Properties
CAS No. |
62238-04-4 |
|---|---|
Molecular Formula |
C10H20 |
Molecular Weight |
140.27 g/mol |
IUPAC Name |
1,2-dimethyl-1-pentylcyclopropane |
InChI |
InChI=1S/C10H20/c1-4-5-6-7-10(3)8-9(10)2/h9H,4-8H2,1-3H3 |
InChI Key |
MIUGYZWCPHQTLS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1(CC1C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


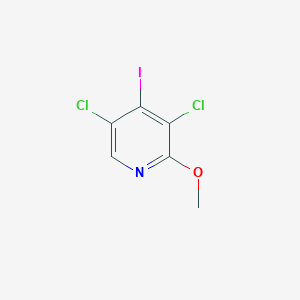


![Methyl [(5-chloro[1,3]thiazolo[5,4-d]pyrimidin-2-yl)amino]acetate](/img/structure/B13933271.png)

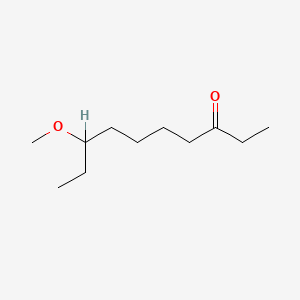
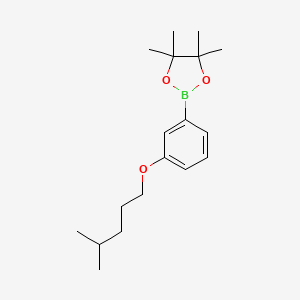

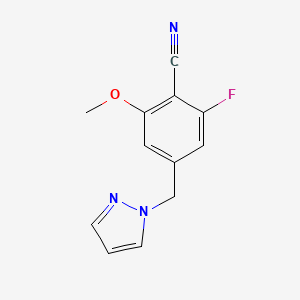
![2-Methylfuro[2,3-c]pyridine-5-methanol](/img/structure/B13933328.png)
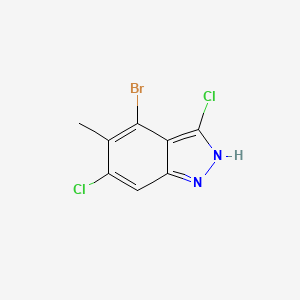
![2-oxo-1,6-Diazaspiro[4.5]decane-6-carboxylic acid phenylmethyl ester](/img/structure/B13933330.png)
![Silane, [(5-methoxypentyl)oxy]trimethyl-](/img/structure/B13933338.png)
![Methyl 6-chloro-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylate](/img/structure/B13933339.png)
